3,8-Diethynyl-1,10-phenanthroline: Chemical Structure, Electronic Properties, and Advanced Applications
3,8-Diethynyl-1,10-phenanthroline: Chemical Structure, Electronic Properties, and Advanced Applications
Abstract 3,8-Diethynyl-1,10-phenanthroline (DEphen, CAS: 640297-84-3) is a highly versatile, bifunctional bridging ligand and organic building block. Characterized by its extended π -conjugated framework, DEphen is a critical component in the synthesis of heteronuclear metal complexes, Covalent Organic Frameworks (COFs), and surface-immobilized electrocatalysts. This whitepaper provides an in-depth technical analysis of its electronic properties, self-validating synthetic protocols, and applications in modern materials science.
Chemical Structure and Electronic Properties
The molecular architecture of 3,8-diethynyl-1,10-phenanthroline (Molecular Formula: C16H8N2 , MW: 228.25 g/mol ) features a rigid 1,10-phenanthroline core substituted at the 3 and 8 positions with terminal ethynyl groups[1]. This specific substitution pattern is highly strategic for electronic tuning and molecular fabrication.
Extended π -Conjugation and Redox Tuning
The addition of ethynyl groups at the 3 and 8 positions significantly extends the π -conjugation of the phenanthroline core. This structural modification directly impacts the electronic properties of the molecule, particularly its redox potentials and photophysical behavior when coordinated to transition metals[2].
When utilized as a ligand in transition metal complexes (e.g., Re(I) or Ru(II)), the extended π -system stabilizes the lowest unoccupied molecular orbital (LUMO). Electrochemical studies demonstrate that the 1,10-phenanthrolinealkynyl-centered reduction potential for complexes utilizing 3,8-diethynyl-1,10-phenanthroline occurs at approximately −1.47 V. This is notably less negative than the −1.58 V potential observed for the mono-substituted 3-ethynyl-1,10-phenanthroline, confirming that the dual ethynyl substitution provides superior electron delocalization[2].
Bifunctional Bridging Capabilities
DEphen acts as a bifunctional bridging ligand. The central diimine nitrogens provide a classic chelation site for metals like Ru(II), Re(I), or Cu(I), while the terminal alkynes offer reactive sites for either σ -coordination to metals (like Pt(II)) or covalent "click" chemistry (CuAAC)[2][3].
Caption: Key applications of DEphen driven by its unique structural and electronic properties.
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
DEphen is a premier 2D-alkyne organic COF linker[4]. In the synthesis of 2D COFs, the terminal alkynes participate in cross-coupling or click reactions to form highly crystalline, porous polymer networks. These materials exhibit large specific surface areas and tunable pore sizes, making them ideal for stimulus-responsive drug delivery and gas separation. Furthermore, incorporating DEphen into conjugated organic polymers (e.g., pairing with 1,3,5-tribromobenzene) yields redox-active, semiconducting donor-acceptor pairs. When modified with Cobalt(II), these polymers demonstrate exceptional trifunctional electrocatalysis (ORR, OER, and HER)[5][6].
Oxygen Reduction Reaction (ORR) Electrocatalysis
DEphen is utilized to construct controlled, layer-by-layer multilayer films of discrete molecular catalysts on carbon electrode surfaces[3]. Using sequential Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, researchers can covalently immobilize Cu(DEphen) complexes. These double-layer catalyst films operate with increased kinetic activity and high selectivity for the four-electron reduction of O2 to H2O , overcoming the limitations of traditional dense solid-state layers by maintaining the discrete active sites of molecular catalysts[3].
Photophysics of Heteronuclear Complexes
Through stepwise molecular fabrication, DEphen bridges Pt(II) terpyridyl acetylide chromophores with Ru(phen)(bpy)2 or Re(phen)(CO)3Cl subunits[7][8]. The Pt-Pt separation across the DEphen bridge is approximately 15.94 Å[2]. These Pt-Ru and Pt-Re complexes exhibit intense low-energy absorptions from metal-to-ligand charge-transfer (MLCT) states and demonstrate highly effective intercomponent Pt → Ru energy transfer, making them valuable for photocatalytic applications and solid-state luminescence[2][8].
Quantitative Data Summary
| Property / Metric | Value | Significance / Context | Reference |
| Molecular Weight | 228.25 g/mol | Deprotected terminal alkyne form. | [1] |
| Reduction Potential (vs SCE) | −1.47 V | Less negative than 3-ethynyl derivatives, indicating superior π -delocalization. | [2] |
| Pt-Pt Bridging Distance | ~15.94 Å | Distance across the DEphen bridge in Pt-Ru-Pt heterotrinuclear arrays. | [2] |
| Deprotection Yield | 80% | Conversion efficiency from the TMS-protected precursor to DEphen. | [9] |
Experimental Methodologies: Synthesis of DEphen
The synthesis of DEphen relies on a self-validating two-step protocol: a Sonogashira cross-coupling followed by a base-catalyzed deprotection.
Causality in Experimental Design
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Catalyst System: The PdCl2(PPh3)2 and CuI co-catalyst system is strictly required. Palladium facilitates the oxidative addition into the C-Br bond, while Copper(I) forms a copper acetylide intermediate that undergoes transmetalation with the Palladium complex.
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Solvent Selection: In the deprotection step, a 1:1 mixture of MeOH and THF is critical. THF is required to solubilize the highly non-polar TMS-protected intermediate, while MeOH provides the protic environment necessary for the hydroxide-mediated cleavage of the C-Si bond[9].
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KCN Washing: Post-coupling, washing the organic layer with aqueous KCN is a mandatory self-validating step. Copper strongly coordinates to the diimine nitrogens of the phenanthroline core; KCN acts as a superior competitive ligand to strip residual copper, preventing unwanted metalation of the final product[9].
Caption: Synthetic workflow for 3,8-diethynyl-1,10-phenanthroline via Sonogashira coupling.
Protocol 1: Synthesis of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline
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Preparation: Inside a N2 -purged glovebox, charge a 50 mL thick-walled pressure vessel with 3,8-dibromophenanthroline (500 mg, 1.5 mmol), PdCl2(PPh3)2 (62.5 mg, 0.09 mmol), CuI (34 mg, 0.18 mmol), and a magnetic stir bar[9].
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Solvent Addition: Sequentially add anhydrous tetrahydrofuran (10 mL), ethynyltrimethylsilane (TMSA) (820 μL, 6 mmol), and diisopropylamine (3 mL). Note: Diisopropylamine acts as the base to neutralize the HBr byproduct, driving the reaction forward.
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Reaction: Seal the vessel, remove it from the glovebox, and heat to 60 °C for 72 hours with vigorous stirring. The solution will turn black[9].
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Workup & Copper Removal: Cool to room temperature and remove the solvent under reduced pressure. Dissolve the residue in 40 mL of dichloromethane (DCM). Add 40 mL of 2% aqueous KCN and stir vigorously for 1–2 hours. The organic layer will transition to a lighter orange color as the copper is extracted into the aqueous phase[9].
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Purification: Isolate the organic layer, dry over MgSO4 , and purify via silica gel column chromatography to yield the TMS-protected intermediate[1][2].
Protocol 2: Deprotection to 3,8-Diethynyl-1,10-phenanthroline (DEphen)
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Solubilization: Dissolve 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline (494 mg, 1.3 mmol) in 14 mL of a 1:1 mixture of Methanol and THF[9].
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Cleavage: Add 7 mL of 1 M aqueous KOH dropwise with stirring. A white precipitate will form almost immediately as the non-polar TMS groups are cleaved, reducing the solubility of the product in the mixed solvent system[9].
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Maturation: Stir the suspension overnight at room temperature to ensure complete deprotection.
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Isolation: Collect the white solid via vacuum filtration. Wash sequentially with copious amounts of deionized water (to remove KOH), followed by small volumes of chilled methanol and diethyl ether.
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Drying: Dry the solid overnight under vacuum to yield approximately 242 mg (80% yield) of pure DEphen[9].
References
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ResearchGate. Synthesis and Properties of Tetrasubstituted 1,10-Phenanthrolines and Their Ruthenium Complexes. Retrieved from[Link]
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ACS Applied Energy Materials. Controlled Formation of Multilayer Films of Discrete Molecular Catalysts for the Oxygen Reduction Reaction Using a Layer-by-Layer Growth Mechanism Based on Sequential Click Chemistry. Retrieved from [Link]
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Inorganic Chemistry (ACS). Preparation, Characterization, and Photophysical Properties of Pt−M (M = Ru, Re) Heteronuclear Complexes with 1,10-Phenanthrolineethynyl Ligands. Retrieved from [Link]
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CD Bioparticles. 2d-Alkyne Organic COFs Linkers. Retrieved from[Link]
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CD Bioparticles. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Retrieved from[Link]
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ResearchGate. Exploration of cobalt (II) modification in Phenanthroline-based conjugated organic polymer towards trifunctional electrocatalysis. Retrieved from [Link]
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